2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
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Overview
Description
2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This is followed by the reaction with 4-hydroxybenzaldehyde to introduce the phenoxy group. The final step involves the formation of the propanamide moiety through an amide coupling reaction with phenylpropanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
- 2-{4-[(1,3-Benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
- 2-{4-[(1,3-Benzimidazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
Uniqueness
2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its benzoxazole and benzimidazole analogs.
Properties
CAS No. |
111716-58-6 |
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Molecular Formula |
C22H18N2O3S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yloxy)phenoxy]-N-phenylpropanamide |
InChI |
InChI=1S/C22H18N2O3S/c1-15(21(25)23-16-7-3-2-4-8-16)26-17-11-13-18(14-12-17)27-22-24-19-9-5-6-10-20(19)28-22/h2-15H,1H3,(H,23,25) |
InChI Key |
DURIXFGJGFLASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)OC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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